N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H14FN3O4S2 and its molecular weight is 455.48. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds related to N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated significant antitumor activity. For instance, Hafez and El-Gazzar (2017) synthesized a range of thieno[3,2-d]pyrimidine derivatives that showed potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017). Similarly, Horishny, Arshad, and Matiychuk (2021) reported that certain thiazolidin-4-one derivatives exhibited selective cytotoxic effects against leukemia cell lines, highlighting the potential of these compounds in cancer treatment (Horishny et al., 2021).
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown antimicrobial potential. Attia et al. (2014) synthesized a compound that exhibited activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis (Attia et al., 2014). Baviskar, Khadabadi, and Deore (2013) also synthesized derivatives that demonstrated significant antibacterial activity against common pathogens (Baviskar et al., 2013).
Antiviral Properties
The derivatives of this compound have been investigated for their potential antiviral properties. Mary et al. (2020) studied a molecule similar to this compound, demonstrating its potential as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19 (Mary et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O4S2/c22-13-3-1-2-4-15(13)25-20(27)19-14(7-8-30-19)24-21(25)31-10-18(26)23-12-5-6-16-17(9-12)29-11-28-16/h1-9H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYOZVGSMXECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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